Rhamnetin

Übersicht

Beschreibung

Es gehört zur Klasse der Flavonoide sekundärer Metaboliten und weist eine Reihe pharmakologischer Eigenschaften auf, darunter antioxidative, Antikrebs-, entzündungshemmende, antivirale und antibakterielle Aktivitäten .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Rhamnetin kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Methylierung von Quercetin. Dieser Prozess verwendet typischerweise Methyliodid als Methylierungsmittel in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird in einem Lösungsmittel wie Aceton oder Dimethylsulfoxid bei erhöhten Temperaturen durchgeführt .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet häufig die Extraktion und Reinigung aus natürlichen Quellen wie Obst, Gemüse und Kräutern. Techniken wie Lösungsmittelextraktion, Chromatographie und Kristallisation werden eingesetzt, um this compound aus Pflanzenmaterialien zu isolieren und zu reinigen .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Modellverbindung zur Untersuchung der Chemie und Reaktionen von Flavonoiden verwendet.

Biologie: Untersucht auf seine Rolle in pflanzlichen Abwehrmechanismen und Wechselwirkungen mit anderen Biomolekülen.

Medizin: Erforscht auf sein therapeutisches Potenzial bei der Behandlung von Krankheiten wie Krebs, Entzündungen und Infektionen. .

Wirkmechanismus

Rhamnetin übt seine Wirkungen durch verschiedene molekulare Mechanismen aus:

Antioxidative Aktivität: This compound fängt freie Radikale ab und erhöht die Expression von antioxidativen Enzymen, wodurch oxidativer Stress reduziert wird.

Entzündungshemmende Aktivität: Es hemmt die Produktion von proinflammatorischen Zytokinen und Enzymen wie Interleukin-6 und Stickstoffoxidsynthase.

Antikrebsaktivität: This compound induziert Apoptose in Krebszellen, indem es Signalwege moduliert und die Zellproliferation hemmt.

Wirkmechanismus

Rhamnetin is a naturally occurring flavonoid, a secondary metabolite found in various plants and fruits . It has been studied for its diverse pharmacological properties, including antioxidant, anticancer, anti-inflammatory, antiviral, and antibacterial activity .

Target of Action

This compound’s primary targets include the alpha7 nicotinic acetylcholine receptor (nAChR), which is involved in neuroinflammation , and the secretory phospholipase A2 (sPLA2), which plays a crucial role during acute inflammation .

Mode of Action

This compound interacts with its targets to exert anti-inflammatory effects. It inhibits the release of interleukin-6 and nitric oxide in lipopolysaccharide-, carbapenem-resistant Acinetobacter baumannii (CRAB)-, and Escherichia coli (E. coli)-stimulated mouse macrophages . It also contributes synergistically to the nAChR-mediated mechanism, thereby reducing neuroinflammation .

Biochemical Pathways

This compound affects several biochemical pathways. It acts as an efficient antioxidant, donating a maximum of four electrons and H+ to reactive oxygen species (ROS), thereby stabilizing them . It also exhibits antiviral and antibacterial properties, indicating its potential as a therapeutic agent against these diseases .

Result of Action

This compound’s action results in significant anti-inflammatory effects. In a mouse model of sepsis infected with clinically isolated CRAB or E. coli, this compound significantly reduced the bacterial burden in the organs . It also normalized pro-inflammatory cytokine levels in lung lysates and alleviated lung damage .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Rhamnetin can be synthesized through various methods. One common synthetic route involves the methylation of quercetin. This process typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources such as fruits, vegetables, and herbs. Techniques like solvent extraction, chromatography, and crystallization are employed to isolate and purify this compound from plant materials .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Rhamnetin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann zu Chinonen und anderen Oxidationsprodukten oxidiert werden.

Reduktion: Die Reduktion von this compound kann zur Bildung von Dihydroflavonolen führen.

Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen verwendet.

Hauptprodukte

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Dihydroflavonole.

Substitution: Alkylierte oder acylierte Flavonoidderivate.

Vergleich Mit ähnlichen Verbindungen

Rhamnetin ist strukturell ähnlich anderen Flavonoiden wie Quercetin, Isothis compound und Tamarixetin. es weist einzigartige Eigenschaften auf:

Isothis compound: Ähnlich wie this compound, aber mit einer Methoxygruppe an der 3-Position.

Tamarixetin: Ein weiteres methyliertes Derivat von Quercetin, aber this compound hat eine bessere entzündungshemmende Aktivität gezeigt.

Fazit

This compound ist ein vielseitiges Flavonoid mit erheblichem pharmakologischem Potenzial. Seine einzigartige chemische Struktur und Eigenschaften machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und industrielle Anwendungen. Weitere Studien sind erforderlich, um seine Wirkmechanismen vollständig zu verstehen und sein therapeutisches Potenzial zu untersuchen.

Biologische Aktivität

Rhamnetin is a naturally occurring flavonoid, primarily found in various plant species, and has garnered attention for its diverse biological activities. This article presents a detailed overview of this compound's biological activity, focusing on its anti-inflammatory, antibacterial, and antioxidant properties, supported by various studies and case analyses.

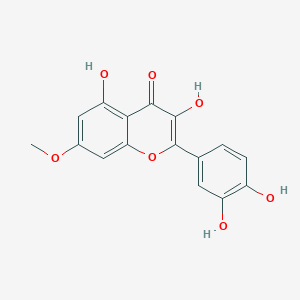

Chemical Structure and Properties

This compound, a methoxyflavonoid, is structurally similar to other flavonoids but distinguished by its unique methoxy group. Its chemical formula is CHO, which contributes to its solubility and biological interactions.

Anti-Inflammatory Activity

This compound has been extensively studied for its anti-inflammatory properties. Research indicates that it effectively modulates inflammatory responses through various mechanisms:

- Cytokine Inhibition : this compound significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving murine macrophages stimulated with carbapenem-resistant Acinetobacter baumannii (CRAB), this compound reduced TNF-α levels by 93.2% and IL-6 levels by 84.5% .

- Mechanism of Action : It operates through the TLR4 signaling pathway, where it inhibits the binding of lipopolysaccharides (LPS) to the TLR4/MD-2 complex, thereby preventing downstream inflammatory signaling .

- In Vivo Studies : In murine models of sepsis induced by CRAB, this compound treatment resulted in significant reductions in organ damage markers (AST, ALT, BUN) and improved survival rates .

Table 1: Summary of Anti-Inflammatory Effects of this compound

| Study Reference | Model Type | Cytokine Inhibition (%) | Mechanism |

|---|---|---|---|

| Murine Macrophages | TNF-α: 93.2%, IL-6: 84.5% | TLR4 Signaling Pathway | |

| CRAB-Induced Sepsis | TNF-α: 56.9%, IL-6: 89.4% | Inhibition of LPS Binding |

Antibacterial Activity

This compound exhibits notable antibacterial effects against various pathogens, including Mycobacterium tuberculosis and gram-negative bacteria like E. coli:

- Mechanism : The compound disrupts bacterial cell membranes and inhibits bacterial growth by targeting specific enzymes involved in bacterial metabolism .

- Research Findings : In vitro studies demonstrated that this compound reduced bacterial counts significantly in infected tissues when administered prior to infection .

Antioxidant Properties

This compound also possesses antioxidant capabilities, which contribute to its protective effects against oxidative stress:

- Radical Scavenging : It has been shown to scavenge free radicals effectively, thereby reducing oxidative damage in cells .

- Case Studies : Studies have indicated that this compound can enhance the antioxidant defense mechanisms in cells exposed to oxidative stressors, suggesting potential therapeutic applications in oxidative stress-related diseases .

Case Studies and Clinical Implications

Several case studies highlight the therapeutic potential of this compound:

- Sepsis Management : In a clinical model of sepsis induced by CRAB, this compound administration led to decreased mortality rates and improved organ function markers compared to control groups .

- Post-MI Recovery : this compound has been evaluated for its effects on cardiac function post-myocardial infarction (MI), showing promising results in improving recovery metrics through its anti-inflammatory and antioxidant properties .

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,17-19,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUZGNYPMHHYRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40237979 | |

| Record name | Rhamnetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-19-7 | |

| Record name | Rhamnetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhamnetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhamnetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16772 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rhamnetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rhamnetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4',5-tetrahydroxy-7-methoxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHAMNETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71803L5F4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.